molecular formula C20H24N4O3S B12596868 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12596868
M. Wt: 400.5 g/mol
InChI Key: CBFYISBPALGZCA-UHFFFAOYSA-N
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Description

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic chemical compound based on the 1,2,4-triazole core structure, a scaffold recognized for its broad-spectrum potential in scientific research . The molecular structure incorporates a 4-butyl substituent, a 2-furyl ring at the 5-position, and a sulfanyl-acetamide chain linked to a 2-ethoxyphenyl group . This specific structural class is of significant interest to researchers due to the wide range of biological activities exhibited by 1,2,4-triazole derivatives. Compounds within this family have been reported in scientific literature to possess diverse properties, including fungicidal, herbicidal, anticonvulsant, and antitumoral activities, making them a valuable template for exploration in medicinal chemistry and agrochemical research . The presence of the sulfanyl bridge and the acetamide functionality can contribute to molecular interactions with biological targets. This product is provided as part of a collection of rare and unique chemicals for early discovery research. As an analytical standard, it is intended for use in method development and compound identification. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H24N4O3S/c1-3-5-12-24-19(17-11-8-13-27-17)22-23-20(24)28-14-18(25)21-15-9-6-7-10-16(15)26-4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,25)

InChI Key

CBFYISBPALGZCA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Laboratory Scale Synthesis

Laboratory synthesis would involve a series of carefully controlled reactions, likely including:

Industrial Production Methods

Industrial methods may employ continuous flow reactors to enhance efficiency. Automation in mixing and reaction monitoring can lead to increased yields and purity levels. Optimization of solvents and reaction conditions is crucial for scaling up production while maintaining product quality.

Compound Comparison

Compound Name Molecular Formula Key Features Unique Aspects
4-Amino-5-(2-methoxyphenyl)-4H-triazol-3-ylsulfanyl]-acetic acid C13H14N4O3S Contains amino and methoxy groups Lacks the furan ring
5-butyl-4H-1,2,4-triazol-3-thiol C10H14N4S Simpler structure with thiol group No ethoxy or phenyl substituents
1-(5-butyltriazol)-N-(p-toluenesulfonamide) C15H20N4O2S Sulfonamide derivative Different functional groups affecting solubility
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C17H18N4O3S Contains ethyl and methoxy groups Substituents at different positions on the rings
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C16H19N5O3S Contains butyl and methyl groups Presence of an oxazole ring

Chemical Reactions Analysis

Types of Reactions

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan ring and other functional groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs involve substitutions on the triazole ring (R1) and the phenylacetamide group (R2). These modifications influence melting points, synthetic yields, and lipophilicity:

Compound Name R1 (Triazole Substituents) R2 (Phenyl Substituent) Melting Point (°C) Yield (%) Key Properties References
Target Compound 4-Butyl, 5-(2-furyl) 2-Ethoxy N/A N/A High lipophilicity (butyl group) -
6c () 4-Allyl, 5-(pyridin-2-yl) - 174–176 83 High yield, pyridine electronic effects
VUAA1 () 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl N/A N/A Orco receptor activator
OLC15 () 4-Ethyl, 5-(2-pyridinyl) 4-Butylphenyl N/A N/A Orco receptor antagonist
7h () 4-(4-Chlorophenyl), 5-(p-tolylaminomethyl) - N/A N/A Chlorophenyl enhances binding
Anti-exudative derivatives () 4-Amino, 5-(furan-2-yl) Varied substituents N/A ~47–83 Amino group improves solubility
2-{[4-Ethyl-5-(thiophen-2-yl)...} () 4-Ethyl, 5-(thiophen-2-yl) 4-Fluorophenyl N/A N/A Thiophene enhances π-stacking

Key Observations :

  • Electronic Effects : Pyridinyl substituents (e.g., VUAA1, OLC15) introduce electron-withdrawing effects, whereas furyl or thiophenyl groups (e.g., ) contribute π-π interactions.
  • Synthetic Yields: Allyl-substituted triazoles (e.g., 6c in ) achieve yields up to 83%, while amino-substituted analogs () require optimized conditions due to steric hindrance.

Biological Activity

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. With a molecular formula of C20_{20}H24_{24}N4_{4}O3_{3}S and a molecular weight of approximately 400.5 g/mol, this compound features a unique structure that includes a triazole ring, a furan moiety, and an ethoxyphenylacetamide segment. These structural elements contribute to its diverse biological activities, particularly in antimicrobial and antifungal domains.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Initial steps include the formation of the triazole ring through the reaction of hydrazine with appropriate carbonyl compounds. Subsequent steps introduce the furan ring and butyl group, culminating in the attachment of the ethoxyphenylacetamide moiety. Optimization of these synthetic routes is crucial for maximizing yield and purity.

Antimicrobial Properties

Research indicates that 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exhibits promising antimicrobial activity . The presence of the triazole ring is particularly significant as it can inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal drug development. Preliminary studies suggest that it may interfere with ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects . While preliminary studies have suggested potential mechanisms, further research is necessary to confirm these effects and elucidate the underlying biological pathways involved.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds in vitro. For instance, compounds with similar structural motifs have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and MCF-7 (breast cancer). These studies typically employ MTS cytotoxicity assays to assess cell viability and proliferation rates .

Compound Cell Line IC50 (µM) Activity
2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamideA549TBDAntimicrobial
Related Triazole DerivativeHCC8276.26 ± 0.33Antitumor
Related Furan-Benzothiazole CompoundMCF-7TBDAnticancer

Mechanistic Insights

The mechanism of action for compounds containing the triazole ring often involves binding to specific enzymes or receptors within biological systems. Techniques such as molecular docking studies and enzyme inhibition assays are employed to understand these interactions better.

Comparative Analysis

To highlight the uniqueness of 2-{[4-butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide compared to structurally similar compounds, the following table summarizes key features:

Compound Name Molecular Formula Key Features Unique Aspects
4-Amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acidC13_{13}H14_{14}N4_{4}O3_{3}SContains amino and methoxy groupsLacks the furan ring
5-butyl-4H-1,2,4-triazol-3-thiolC10_{10}H14_{14}N4_{4}SSimpler structure with thiol groupNo ethoxy or phenyl substituents
N-(p-toluenesulfonamide)-triazole derivativeC15_{15}H20_{20}N4_{4}O2_{2}SSulfonamide derivativeDifferent functional groups affecting solubility

The unique combination of functional groups in this compound enhances its solubility and stability compared to these similar compounds.

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